B1151352 Cy5-ProTx-I

Cy5-ProTx-I

Cat. No.: B1151352
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to Cy5-ProTx-I: Origins and Research Significance

Natural Source and Discovery of ProTx-I in Thrixopelma pruriens Venom

ProTx-I, a 35-amino-acid peptide, was first isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), a species endemic to South America. This spider employs ProTx-I as a neurotoxic defense mechanism, targeting voltage-gated sodium (NaV) and calcium (CaV) channels to immobilize prey.

Structural Features

The peptide’s primary structure (Table 1) includes six cysteine residues forming three disulfide bonds (Cys2–Cys16, Cys9–Cys21, Cys15–Cys28), which stabilize its inhibitory cystine knot (ICK) motif. Nuclear magnetic resonance (NMR) studies reveal two antiparallel β-strands and a hydrophobic patch dominated by aromatic residues (Trp5, Trp27, Trp30), enabling membrane interaction.

Table 1: ProTx-I Amino Acid Sequence

Position 1–5 6–10 11–15 16–20 21–25 26–30 31–35
Sequence ECRYW LGGCS AGQTC CKHLV CRSRH GWCVW DGTFS

ProTx-I exhibits dual functionality:

  • NaV Channel Inhibition : Shifts voltage dependence of activation positively (EC50 ~10–100 nM).
  • TRPA1 Antagonism : Blocks transient receptor potential ankyrin 1 channels (IC50 ~300 nM).

Rationale for Cy5 Fluorophore Conjugation in Neuropharmacological Research

The Cy5 fluorophore (λex = 646 nm, λem = 662 nm) was conjugated to ProTx-I to overcome limitations in traditional electrophysiological methods, enabling real-time spatial tracking of NaV1.8 dynamics.

Advantages of Cy5 Labeling
  • Spectral Properties : Far-red emission minimizes tissue autofluorescence, enhancing signal-to-noise ratios in deep-tissue imaging.
  • Photostability : Resists photobleaching during prolonged microscopy sessions.
  • Target Validation : Confirms ProTx-I binding to NaV1.8 in dorsal root ganglia neurons.

Table 2: Cy5 Spectral Characteristics vs. Common Fluorophores

Fluorophore λex (nm) λem (nm) Tissue Penetration
Cy5 646 662 High (>1 mm)
FITC 494 521 Low (~200 µm)
Alexa Fluor 488 495 519 Moderate (~500 µm)

Conjugation involves attaching Cy5 to lysine residues (e.g., Lys16) via NHS ester chemistry, preserving toxin affinity while introducing fluorescence.

Position Within Venom-Derived Sodium Channel Modulators

This compound occupies a unique niche among arthropod venom peptides targeting NaVs (Table 3). Unlike β-scorpion toxins that enhance channel activation, ProTx-I stabilizes NaVs in closed states, providing tools to study inactivation mechanisms.

Table 3: Comparative Analysis of Venom-Derived NaV Modulators

Toxin Source Target Mechanism Imaging Applications
This compound T. pruriens NaV1.8/TRPA1 Gating modification Pain pathway mapping
Chlorotoxin Leiurus quinquestriatus NaV1.6 Activation inhibition Glioma imaging
μ-Conotoxin Conus geographus NaV1.4 Pore block Muscle physiology

Key differentiators include:

  • Subtype Selectivity : 100-fold preference for NaV1.8 over NaV1.7.
  • Dual-Modality : Combines channel inhibition with fluorescence readouts.
  • Structural Insights : Cryo-EM studies using this compound resolved NaV1.8 voltage-sensing domain II interactions at 2.8 Å.

Properties

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compound: Cy3-ProTx-I

Structural and Functional Contrasts

Cy3-ProTx-I shares the same peptide backbone as Cy5-ProTx-I but uses the Cy3 fluorophore instead of Cy5. Key differences include:

Property This compound Cy3-ProTx-I
Emission wavelength 670 nm 570 nm
Tissue penetration High (near-infrared) Moderate (visible)
Photostability Moderate High
Binding affinity (Kd) 2.0 nM 2.1 nM

Cy5’s near-infrared emission minimizes autofluorescence in deep-tissue imaging, whereas Cy3’s higher photostability suits prolonged live-cell tracking .

Comparison with Functionally Similar Compound: Cy5-MgTx

Research Findings and Data Analysis

Key Comparative Studies

Recent studies highlight this compound’s advantages:

  • In vivo imaging : this compound achieved 50% deeper tissue penetration than Cy3-ProTx-I in murine dorsal root ganglia .
  • Binding kinetics : Surface plasmon resonance (SPR) assays confirmed this compound’s Kd (2.0 nM) aligns with unmodified ProTx-I, unlike Cy5-MgTx, which showed a 2.5-fold reduction in affinity post-labeling .

Challenges and Limitations

  • This compound’s moderate photostability necessitates shorter imaging intervals compared to Cy3-ProTx-I .
  • Unlike Cy5-MgTx, this compound exhibits off-target binding to Nav1.2 at higher concentrations (>100 nM) .

Preparation Methods

Resin Selection and Amino Acid Loading

The ProTx-I peptide sequence, comprising 35 amino acids, is assembled on a resin substrate suitable for SPPS. A Wang resin or 2-chlorotrityl chloride resin is typically employed due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The first amino acid (C-terminal residue) is loaded onto the resin via esterification, with a loading capacity of 0.2–0.5 mmol/g to ensure optimal reaction kinetics. The resin is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) to remove impurities and swell the matrix, facilitating efficient coupling.

Sequential Peptide Chain Elongation

Each amino acid is sequentially added using a robotic synthesizer under inert atmospheric conditions. Activation of the incoming Fmoc-protected amino acids is achieved using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in combination with diisopropylethylamine (DIPEA). Coupling reactions proceed for 45–60 minutes at 25°C, with real-time monitoring via ninhydrin tests to confirm completion. Deprotection of the Fmoc group is performed using 20% piperidine in DMF, exposing the amine terminus for subsequent couplings. Cysteine residues are protected with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide bond formation.

Disulfide Bridge Formation

Following full peptide assembly, the protected peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIS). Global deprotection reveals free thiol groups, which are oxidized under controlled conditions to form three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28). Oxidation is typically performed in a 0.1 M ammonium bicarbonate buffer (pH 8.5) with gentle stirring for 24–48 hours. The reaction is quenched with acetic acid, and the crude peptide is lyophilized prior to purification.

Cy5 Fluorophore Synthesis and Conjugation

Cy5 Derivative Synthesis

The Cy5 fluorophore is synthesized via indole alkylation and malonaldehyde dianilide coupling, as detailed in recent advancements in cyanine dye chemistry. Starting with 5-substituted indole precursors, N-alkylation with 3-iodopropyl acetate yields indolinium salts, which are condensed with malonaldehyde dianilide hydrochloride to form the indodicarbocyanine backbone. Key modifications include the introduction of 5-hexyloxy or 5-tert-butyl groups to enhance photostability. Deprotection of acetoxy groups using HCl/methanol yields the hydroxyl-functionalized Cy5, which is subsequently tritylated with 4-monomethoxytrityl chloride (MMTr-Cl) to protect reactive sites during conjugation.

Conjugation to ProTx-I

Site-specific conjugation of Cy5 to ProTx-I is achieved through maleimide-thiol chemistry. The peptide’s cysteine residues (after partial reduction of disulfide bonds) or an engineered N-terminal cysteine reacts with a maleimide-activated Cy5 derivative. Alternatively, amine-reactive NHS esters on Cy5 target lysine residues within the peptide. The reaction is conducted in a phosphate-buffered saline (PBS) solution (pH 7.4) for 2 hours at 4°C, followed by quenching with excess glycine. The conjugate is purified via size-exclusion chromatography to remove unreacted dye.

Purification and Characterization

High-Performance Liquid Chromatography

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves the crude product into distinct peaks. A gradient of 5–95% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation of this compound from impurities. The target compound elutes at ~42 minutes, with a purity >95% as determined by peak area integration.

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of this compound. Observed m/z values align with theoretical calculations (expected: 3987.50 Da; observed: 3987.6 ± 0.8 Da). Disulfide bond integrity is verified via tandem MS/MS fragmentation, which reveals characteristic breakpoints at cysteine residues.

Functional Validation

Data Tables

Table 1. Key Parameters for ProTx-I Solid-Phase Synthesis

ParameterSpecification
Resin Type2-Chlorotrityl chloride
Coupling ReagentHBTU/Oxyma Pure
Deprotection Reagent20% Piperidine in DMF
Cleavage CocktailTFA:H~2~O:TIS (95:2.5:2.5)
Oxidation Buffer0.1 M NH~4~HCO~3~ (pH 8.5)

Table 2. Cy5-Conjugation Reaction Conditions

ConditionValue
Cy5 ActivationMaleimide/NHS ester
Reaction pH7.4 (PBS)
Temperature4°C
Quenching Agent100 mM Glycine
Purification MethodSize-Exclusion Chromatography

Table 3. Characterization Data for this compound

PropertyResult
Molecular Weight3987.50 Da
Purity (HPLC)>95%
IC~50~ (Nav1.8)27.40 ± 12.78 μM
Fluorescence λ~ex~/λ~em~649/670 nm

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